molecular formula C54H84Br2N2O4 B3026766 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 1100243-35-3

4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No. B3026766
CAS RN: 1100243-35-3
M. Wt: 985.1
InChI Key: NWRUYRQLNMLUMB-UHFFFAOYSA-N
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Description

“4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone” is a chemical compound with the empirical formula C54H84N2O4Br2 . It is also known as “2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic acid N,N′-bis(2-octyldodecyl) bisimide” and has a molecular weight of 985.06 . It appears as a solid .


Molecular Structure Analysis

The InChI key for this compound is NWRUYRQLNMLUMB-UHFFFAOYSA-N . This key can be used to retrieve more information about the compound’s molecular structure from various chemical databases.


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 985.06 . The compound’s empirical formula is C54H84N2O4Br2 . The InChI key, which can be used to retrieve more information about the compound’s structure, is NWRUYRQLNMLUMB-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Sensing Behavior

  • Naphthalenediimide Derivatives Synthesis : In the synthesis of larger conjugated molecules, a study encountered an unexpected by-product in the process of constructing 4,5,9,10-tetraamino-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone. This led to the development of novel compounds with unique sensing behavior, especially for anions like fluoride ions (Gu, Wang, Liu, Nie, Ganguly, Li, & Zhang, 2016).

Photovoltaic and Optoelectronic Applications

  • Conjugated Polymers for Electronics : Research has shown the potential of naphthalene-diimide-based polymers in electronic applications. For instance, a study explored nonstoichiometric Stille coupling polycondensation to synthesize π-conjugated polymers, indicating potential for n-type electronic devices (Goto, Ando, Ueda, & Higashihara, 2015).
  • Two-Photon Absorbing Chromophores : Modification of naphthalene diimide derivatives has been shown to enhance their two-photon absorption properties, expanding their potential use in advanced optoelectronic applications (Lin, Velusamy, Chou, Lin, & Chou, 2010).

Organic Solar Cells and Photovoltaics

  • Electron-Accepting Chromophores : Novel compounds based on fluorene and naphthalenediimide have been developed, demonstrating significant potential in solution-processable bulk-heterojunction devices, indicative of applications in organic solar cells (Gupta et al., 2015).
  • Organic Semiconductor Electrode for CO2 Capture : A naphthalene bisimide derivative has been tailored for the electrochemical capture and release of CO2 in aqueous electrolytes, suggesting applications in carbon capture technologies (Apaydin et al., 2017).

Biomedical Applications

  • Pancreatic Ductal Adenocarcinoma Treatment : A trisubstituted naphthalene diimide compound has shown promise in the treatment of pancreatic ductal adenocarcinoma by targeting cancer genes. This represents a novel approach to cancer treatment (Marchetti et al., 2018).

properties

IUPAC Name

2,9-dibromo-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H84Br2N2O4/c1-5-9-13-17-21-23-27-31-35-41(33-29-25-19-15-11-7-3)39-57-51(59)43-37-46(56)50-48-44(38-45(55)49(47(43)48)53(57)61)52(60)58(54(50)62)40-42(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-38,41-42H,5-36,39-40H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRUYRQLNMLUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)Br)C1=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H84Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732312
Record name 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

985.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

CAS RN

1100243-35-3
Record name 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 2
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 3
Reactant of Route 3
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 4
Reactant of Route 4
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 5
Reactant of Route 5
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Reactant of Route 6
Reactant of Route 6
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

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